2-(3-Methylisoxazol-5-yl)acetohydrazide
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Overview
Description
2-(3-Methylisoxazol-5-yl)acetohydrazide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylisoxazol-5-yl)acetohydrazide typically involves the reaction of 3-methylisoxazole with acetohydrazide. One common method is the (3 + 2) cycloaddition reaction, which is carried out under mild basic conditions using sodium bicarbonate (NaHCO₃) at ambient temperature . This reaction is regioselective and produces 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These eco-friendly methods are crucial for large-scale production and ensure the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylisoxazol-5-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction often involves nucleophilic substitution where reagents like alkyl halides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3-Methylisoxazol-5-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Methylisoxazol-5-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain . The compound may also interact with other biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor.
4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole: Known for its antibacterial and antifungal activities.
Uniqueness
2-(3-Methylisoxazol-5-yl)acetohydrazide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-5(11-9-4)3-6(10)8-7/h2H,3,7H2,1H3,(H,8,10) |
InChI Key |
JATRHRLUPRIDCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)NN |
Origin of Product |
United States |
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